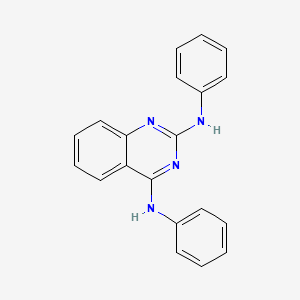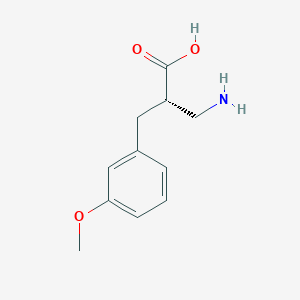
(S)-3-Amino-2-(3-methoxybenzyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Amino-2-(3-methoxybenzyl)propanoic acid is an organic compound that belongs to the class of amino acids This compound is characterized by the presence of an amino group, a methoxybenzyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(3-methoxybenzyl)propanoic acid typically involves the use of starting materials such as 3-methoxybenzylamine and suitable protecting groups to ensure selective reactions. One common synthetic route includes the following steps:
Protection of the amino group: The amino group of 3-methoxybenzylamine is protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group.
Formation of the propanoic acid moiety: The protected amine is then subjected to a reaction with a suitable propanoic acid derivative, such as an ester or an acid chloride, under basic conditions to form the desired product.
Deprotection: The protecting group is removed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-(3-methoxybenzyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-3-Amino-2-(3-methoxybenzyl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-(3-methoxybenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, while the methoxybenzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-2-(4-methoxybenzyl)propanoic acid: Similar structure but with a methoxy group at the 4-position.
(S)-3-Amino-2-(3-hydroxybenzyl)propanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
(S)-3-Amino-2-(3-methylbenzyl)propanoic acid: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
(S)-3-Amino-2-(3-methoxybenzyl)propanoic acid is unique due to the presence of the methoxy group at the 3-position of the benzyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-(3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-15-10-4-2-3-8(6-10)5-9(7-12)11(13)14/h2-4,6,9H,5,7,12H2,1H3,(H,13,14)/t9-/m0/s1 |
InChI Key |
HXDSATIGKVSJSL-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C[C@@H](CN)C(=O)O |
Canonical SMILES |
COC1=CC=CC(=C1)CC(CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




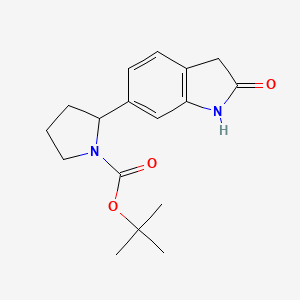


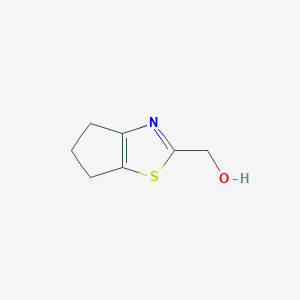



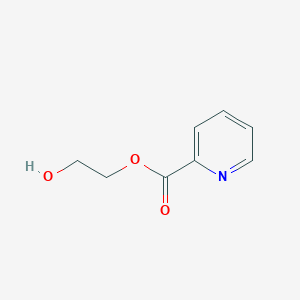

![1-ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B13982489.png)

